molecular formula C13H17ClN2O3S B2942123 N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214652-18-2

N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2942123
CAS No.: 1214652-18-2
M. Wt: 316.8
InChI Key: FBXVPVKBMLOPAH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not fully established in the public literature, its core structure is highly relevant for investigators. It features a piperidine ring—a common motif in drug discovery—linked to a 4-chlorophenyl group via a carboxamide bridge and a methylsulfonyl substituent . Piperidine-carboxamide derivatives are frequently explored as key scaffolds in the development of central nervous system (CNS) active agents . Research on analogous structures has shown that such compounds can exhibit potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them valuable candidates in the study of neurodegenerative diseases such as Alzheimer's . The methylsulfonyl group is a notable pharmacophore often associated with anti-inflammatory properties and the modulation of various enzyme targets . This combination of features makes this compound a promising compound for researchers developing multi-target directed ligands (MTDLs) and investigating new therapeutic strategies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-9-3-2-4-12(16)13(17)15-11-7-5-10(14)6-8-11/h5-8,12H,2-4,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXVPVKBMLOPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various research studies and presenting relevant data.

Chemical Structure and Properties

The compound features a piperidine core with a chlorophenyl and a methylsulfonyl substituent. Its chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 287.77 g/mol

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study assessing its efficacy against various cancer cell lines, the compound demonstrated potent inhibitory effects, particularly against lung cancer cells (IC50_{50} values in the low nanomolar range) .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (nM)Reference
H146 (lung cancer)38
MCF-7 (breast cancer)80
HCT-15 (colon cancer)50

2. Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties. It showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through interference with cellular processes .

Table 2: Antimicrobial Activity

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

3. Enzyme Inhibition

This compound has been studied for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE). The compound exhibited strong inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 3: Enzyme Inhibition Data

EnzymeIC50_{50} (µM)Reference
Acetylcholinesterase0.05
Urease0.10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the methylsulfonyl group in enhancing biological activity. Modifications to this group have shown to significantly affect binding affinity and potency against targets such as Bcl-2/Bcl-xL proteins, which are critical in apoptosis regulation .

Case Studies

A notable case study involved the evaluation of this compound in xenograft models for lung cancer treatment. The compound was administered at a dosage of 15 mg/kg, resulting in significant tumor reduction and induction of apoptosis markers such as PARP cleavage and caspase activation, confirming its potential as an anticancer agent in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide with structurally related piperidine carboxamide derivatives, focusing on substituent effects and positional isomerism.

Structural Analog: 1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide

A closely related compound, 1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide (C₁₄H₁₅ClFN₂O₂ , molecular weight 309.74 g/mol ), differs in three key aspects (Table 1):

Piperidine Substitution :

  • Position 1 : The acetyl group (-COCH₃) replaces the methylsulfonyl group. Acetyl is less electron-withdrawing than methylsulfonyl, which may reduce the compound’s polarity and metabolic stability.
  • Carboxamide Position : The carboxamide is at position 4 instead of position 2, altering the spatial orientation of the aromatic ring relative to the piperidine core.

Aromatic Ring Substitution :

  • The phenyl group has a 2-fluoro substituent in addition to 4-chloro. Fluorine’s electronegativity and small size may enhance binding specificity or lipophilicity compared to the unfluorinated analog.

Hypothetical Analogs and Substituent Effects

  • Electron-Withdrawing Groups : Methylsulfonyl (target compound) vs. acetyl ( compound) may influence interactions with enzymes or receptors requiring specific electronic environments.
  • Positional Isomerism : Carboxamide at position 2 (target) vs. 4 () could affect conformational flexibility, altering binding to targets with deep or shallow binding pockets.

Data Table: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Piperidine Substituents Phenyl Substituents Carboxamide Position
This compound C₁₃H₁₅ClN₂O₃S 314.79 1-(methylsulfonyl) 4-chloro 2
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide C₁₄H₁₅ClFN₂O₂ 309.74 1-acetyl 4-chloro-2-fluoro 4

Research Findings and Pharmacological Implications

  • Receptor Binding: Piperidine carboxamides are common scaffolds in drug discovery, often targeting G protein-coupled receptors (GPCRs) or enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details a protocol using dichloromethane as a solvent with sodium hydroxide for analogous piperidine derivatives. To optimize purity:

  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Confirm purity via HPLC (≥98% as per and ).
  • Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Q. How should researchers characterize the crystallographic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. provides parameters for a related compound:

  • Unit cell dimensions: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å.
  • Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXS-97 for structure refinement.
  • Compare with COD entry 2230670 for validation.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood ( ).
  • Avoid dermal/oral exposure (Category 4 acute toxicity per ).
  • Store at 2–8°C under inert gas (e.g., argon) to prevent degradation ( ).

Advanced Research Questions

Q. How can molecular docking studies be designed to predict CB1 receptor antagonism by this compound?

  • Methodological Answer :

  • Conformational Analysis : Use AM1 molecular orbital methods to identify stable conformers (e.g., Tg, Ts; ).
  • Pharmacophore Mapping : Align the 4-chlorophenyl and methylsulfonyl groups with antagonist pharmacophores (e.g., SR141716 in ).
  • QSAR Modeling : Apply CoMFA (Comparative Molecular Field Analysis) with cross-validated r² > 0.5 ( ).

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes (e.g., rat S9 fraction) to assess metabolite interference ().
  • Target Engagement : Validate via radioligand displacement (e.g., [³H]CP55940 for CB1 receptors; ).
  • Dose-Response Curves : Compare EC₅₀ values across models to identify off-target effects.

Q. What strategies differentiate this compound’s bioactivity from structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Modify the piperidine-2-carboxamide core (e.g., substituents at N1 or C5; ).
  • Electrostatic Potential Maps : Calculate using DFT (Density Functional Theory) to correlate charge distribution with receptor binding ( ).
  • Crystallographic Overlays : Compare with N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD 2230670; ) to identify steric clashes.

Q. How can researchers evaluate the compound’s potential as a macrophage infectivity potentiator (MIP) inhibitor?

  • Methodological Answer :

  • Structural Dynamics : Use cryo-EM or X-ray crystallography (e.g., TcMIP-bound structure in ).
  • Enzymatic Assays : Measure Ki values via fluorescence polarization against recombinant MIP proteins.
  • Mutagenesis Studies : Target residues near the inhibitor-binding pocket (e.g., hydrophobic cleft in ).

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